1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-methyl-, monohydrochloride

Catalog No.
S13251883
CAS No.
135319-63-0
M.F
C17H27ClN2O
M. Wt
310.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylp...

CAS Number

135319-63-0

Product Name

1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-methyl-, monohydrochloride

IUPAC Name

2-(azepan-1-yl)-N-(2,6-dimethylphenyl)propanamide;hydrochloride

Molecular Formula

C17H27ClN2O

Molecular Weight

310.9 g/mol

InChI

InChI=1S/C17H26N2O.ClH/c1-13-9-8-10-14(2)16(13)18-17(20)15(3)19-11-6-4-5-7-12-19;/h8-10,15H,4-7,11-12H2,1-3H3,(H,18,20);1H

InChI Key

LREKMNCNWMWHJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)N2CCCCCC2.Cl

1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-methyl-, monohydrochloride is a complex chemical compound characterized by its azepine ring structure, which includes a seven-membered heterocyclic ring containing one nitrogen atom. The compound features a hexahydro group and a 2,6-dimethylphenyl substituent, contributing to its unique chemical properties and potential reactivity. Its molecular formula is C18H29ClN2OC_{18}H_{29}ClN_2O, and it has a molecular weight of approximately 324.9 g/mol. The compound is often studied for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis.

The chemical behavior of 1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-methyl-, monohydrochloride can be summarized through several key reactions:

  • Oxidation: The compound can undergo oxidation reactions using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
  • Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
  • Substitution: Substitution reactions may occur at the nitrogen atom or the aromatic ring, typically involving halogens or alkylating agents.
  • Hydrolysis: Under acidic or basic conditions, hydrolysis can break down the compound into smaller fragments.

Research indicates that 1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-methyl-, monohydrochloride exhibits notable biological activities. Preliminary studies suggest potential antimicrobial and antifungal properties, making it a candidate for further investigation in pharmacological applications. The exact mechanisms of action are still being elucidated, with ongoing research focusing on its interactions with specific biological targets such as enzymes and receptors.

The synthesis of 1H-Azepine-1-acetamide involves multiple steps:

  • Preparation of the Azepine Ring: This is typically achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions: The introduction of the 2,6-dimethylphenyl group can be accomplished through electrophilic aromatic substitution techniques.
  • Formation of the Acetamide Group: This step often involves acylation reactions where an acetic acid derivative reacts with the amine component of the azepine.
  • Salt Formation: Finally, hydrochloric acid is used to form the monohydrochloride salt for enhanced solubility and stability.

1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-methyl-, monohydrochloride has diverse applications:

  • Organic Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Pharmaceutical Industry: The compound is being explored for its potential as an active pharmaceutical ingredient due to its biological activities.
  • Material Science: Its unique properties make it suitable for developing specialty chemicals and materials.

Studies on interaction mechanisms reveal that 1H-Azepine-1-acetamide may bind to specific receptors or enzymes in biological systems. These interactions could modulate enzyme activities or receptor functions, leading to various physiological effects. Ongoing research aims to clarify these pathways and identify potential therapeutic targets for drug development.

Several compounds share structural similarities with 1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-methyl-, monohydrochloride:

  • N-(2,6-Dimethylphenyl)-alpha-methyl-1H-hexahydroazepine-1-acetamide monohydrochloride: This compound has a similar core structure but differs in substitution patterns affecting its reactivity and applications.
  • 1H-Azepine-1-acetamide derivatives: Various derivatives exhibit different chemical and biological properties.

Comparison Table

Compound NameStructural FeaturesNotable Properties
1H-Azepine-1-acetamideAzepine ring with acetamidePotential antimicrobial activity
N-(2,6-Dimethylphenyl)-alpha-methyl-1H-hexahydroazepineSimilar azepine coreVariations in reactivity
Other 1H-Azepine derivativesVariations in substituentsDiverse applications in medicinal chemistry

The uniqueness of 1H-Azepine-1-acetamide lies in its specific combination of structural elements and biological activity profiles that differentiate it from other similar compounds .

IUPAC Nomenclature and Structural Breakdown

The IUPAC name 1H-azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-methyl-, monohydrochloride provides a precise description of the compound’s architecture:

  • 1H-Azepine: A seven-membered heterocyclic ring containing one nitrogen atom. The "1H" designation indicates the position of the hydrogen atom on the nitrogen.
  • Hexahydro: Denotes full saturation of the azepine ring, resulting in six hydrogen atoms added to the parent unsaturated structure.
  • 1-Acetamide: An acetamide group (-NHCOCH3) attached to the nitrogen at position 1 of the azepine ring.
  • N-(2,6-Dimethylphenyl): A phenyl group substituted with methyl groups at the 2 and 6 positions, bonded to the acetamide’s nitrogen.
  • Alpha-methyl: A methyl group (-CH3) attached to the alpha carbon of the acetamide moiety (the carbon adjacent to the carbonyl group).
  • Monohydrochloride: A hydrochloride salt form, where one molecule of hydrochloric acid associates with the base compound.

Table 1: Key Identifiers of the Compound

PropertyValueSource
CAS Number1583601-84-6 (primary), 135319-63-0
Molecular FormulaC16H25ClN2O
Molecular Weight296.8 g/mol
IUPAC NameN-(2,6-dimethylphenyl)-2-(azepan-1-yl)-N-methylacetamide hydrochloride

Structural Classification and Comparative Analysis

The compound belongs to the azepine-acetamide family, distinguished by its saturated azepine core and substituted acetamide side chain. Structural variations within this family arise from modifications to:

  • Azepine Ring Substituents: Saturation (hexahydro vs. unsaturated) and additional functional groups.
  • Acetamide Modifications: Alpha-carbon substitutions (e.g., methyl, propyl) and aryl group attachments.
  • Salt Forms: Hydrochloride, sulfate, or free-base configurations.

Table 2: Structural Comparison with Related Derivatives

CompoundAzepine SaturationAcetamide SubstituentsAryl GroupSalt Form
Target CompoundHexahydroAlpha-methyl2,6-DimethylphenylMonohydrochloride
Hexahydro-alpha-propyl-N-(2,4,6-trimethylphenyl)-1H-azepine-1-acetamideHexahydroAlpha-propyl2,4,6-TrimethylphenylMonohydrochloride
N-(2,4,6-Trimethylphenyl)-hexahydro-1H-azepine-1-acetamideHexahydroNone2,4,6-TrimethylphenylMonohydrochloride

The 2,6-dimethylphenyl group in the target compound contrasts with the 2,4,6-trimethylphenyl substituents in related derivatives, influencing steric and electronic properties. The alpha-methyl group further differentiates it from analogs lacking side-chain substitutions.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

310.1811912 g/mol

Monoisotopic Mass

310.1811912 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

Explore Compound Types